Demethyl Irbesartan

説明

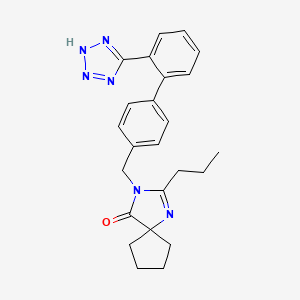

Structure

3D Structure

特性

IUPAC Name |

2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N6O/c1-2-7-21-25-24(14-5-6-15-24)23(31)30(21)16-17-10-12-18(13-11-17)19-8-3-4-9-20(19)22-26-28-29-27-22/h3-4,8-13H,2,5-7,14-16H2,1H3,(H,26,27,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBFZWKSLOSAXDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Chemical Characterization Methodologies of Demethyl Irbesartan

Synthetic Routes and Pathways for Demethyl Irbesartan (B333) Reference Standards

The synthesis of Demethyl Irbesartan as a reference standard is not typically performed as a primary objective but rather occurs analogously to the synthesis of Irbesartan itself. It is often referred to as the "propyl analog impurity," arising when precursors intended for the butyl side chain of Irbesartan are contaminated with or replaced by their propyl counterparts. wipo.int The intentional synthesis for a reference standard follows the established pathways for Irbesartan, with a key modification in the starting materials.

A common route for sartans involves two key fragments: a substituted biphenyl (B1667301) tetrazole moiety and a heterocyclic component. For this compound, the synthesis involves the N-alkylation of 2-propyl-1,3-diazaspiro[4.4]non-1-en-4-one with a protected biphenyl derivative.

A representative synthetic pathway can be described as follows:

Preparation of the Spiro-imidazole Core: The synthesis begins with the preparation of the propyl-substituted spiro-imidazole, 2-propyl-1,3-diazaspiro[4.4]non-1-en-4-one. This is analogous to the synthesis of the butyl equivalent used for Irbesartan.

Preparation of the Biphenyl Moiety: A common intermediate is 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile. This compound serves as the alkylating agent.

Condensation Reaction: The spiro-imidazole core is condensed with the biphenyl methyl bromide derivative. This reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521) or potassium carbonate, often using a phase-transfer catalyst in a two-phase solvent system to yield the nitrile intermediate, 4'-(4-Oxo-2-propyl-1,3-diaza-spiro researchgate.netresearchgate.netnon-1-en-3-ylmethyl)-biphenyl-2-carbonitrile. rasayanjournal.co.ingoogle.com

Tetrazole Ring Formation: The final step is the conversion of the nitrile group (-CN) on the biphenyl ring into the tetrazole ring. This is a crucial step in sartan synthesis, often achieved by reacting the nitrile intermediate with an azide (B81097) source, such as sodium azide, in the presence of an amine salt like triethylamine (B128534) hydrochloride. raco.catgoogle.com This [2+3] cycloaddition reaction forms the final this compound compound.

Given its status as an impurity, many suppliers provide this compound as a custom synthesis product for analytical and regulatory purposes. simsonpharma.comsimsonpharma.com

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural confirmation and identification of this compound, ensuring the reference standard is correctly identified and free from other impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy provides detailed information about the molecular structure, including the connectivity and chemical environment of atoms. While specific published spectra for this compound are scarce, the expected signals can be accurately predicted based on its structure and comparison with Irbesartan. raco.catrsc.orgunlp.edu.ar

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the propyl group, distinguishing it from Irbesartan's butyl group. This would include a triplet for the terminal methyl group (CH₃), a multiplet (sextet) for the adjacent methylene (B1212753) group (CH₂), and another triplet for the methylene group attached to the imidazole (B134444) ring. Other key signals include those from the aromatic protons on the biphenyl system, the methylene bridge protons connecting the biphenyl and spiro-imidazole moieties, and protons from the spiro-cyclopentane ring.

Predicted ¹H NMR Signals for Propyl Group

| Group | Chemical Shift (δ, ppm) (Predicted) | Multiplicity |

|---|---|---|

| -CH₂-CH₂-CH₃ | ~0.9 | Triplet (t) |

| -CH₂-CH₂ -CH₃ | ~1.7 | Sextet |

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful tool for confirming the molecular weight and elemental composition of a compound and for obtaining structural information through fragmentation analysis. LC-MS/MS is a particularly common technique for identifying and quantifying trace-level impurities in pharmaceuticals. innovareacademics.innih.gov

For this compound (C₂₄H₂₆N₆O), high-resolution mass spectrometry (HRMS) would confirm its molecular formula by providing an accurate mass measurement. The expected protonated molecule [M+H]⁺ would have an m/z value of approximately 415.22.

Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways. psu.edu The fragmentation of this compound would likely involve:

Cleavage of the benzylic C-N bond, separating the biphenyl-tetrazole moiety from the spiro-imidazole portion.

Loss of the propyl side chain.

Fragmentations within the spiro-imidazole ring system. These fragmentation patterns provide a fingerprint for the molecule, allowing for its definitive identification in complex mixtures. innovareacademics.inresearchgate.net

Infrared (IR) and Raman Spectroscopy for Structural Elucidation

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule. researchgate.net The spectra of this compound are expected to be very similar to those of Irbesartan, as they share the same core functional groups. unlp.edu.arresearchgate.net

Key characteristic absorption bands in the IR spectrum would include:

C=O Stretch: A strong absorption band around 1700-1730 cm⁻¹ corresponding to the carbonyl group of the imidazolinone ring. ijpsdronline.com

C=N Stretch: An absorption band around 1610-1650 cm⁻¹ from the imine bond within the heterocyclic ring. researchgate.netijpsdronline.com

Aromatic C=C Stretch: Multiple bands in the 1450-1600 cm⁻¹ region.

Tetrazole Ring Vibrations: Characteristic absorptions associated with the N-H and C=N/N=N bonds of the tetrazole ring.

C-H Stretch: Aliphatic C-H stretching from the propyl and cyclopentane (B165970) groups below 3000 cm⁻¹, and aromatic C-H stretching above 3000 cm⁻¹.

While IR and Raman are excellent for confirming the presence of the main structural motifs, they are less effective than NMR at distinguishing between the propyl and butyl analogues due to the subtle differences in their aliphatic C-H vibrational modes.

Chromatographic Techniques for Purity Assessment

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC or UFLC), are the primary techniques for assessing the purity of Irbesartan and quantifying impurities like this compound. researchgate.net These methods offer the high resolution required to separate structurally similar compounds. ijpsdronline.comijpsonline.com

Stability-indicating HPLC methods are developed and validated according to ICH guidelines to ensure they can separate the API from any process-related impurities and degradation products. researchgate.netjgtps.com

A typical reversed-phase HPLC method for analyzing Irbesartan and its impurities would involve the following conditions:

Typical HPLC Conditions for Impurity Profiling

| Parameter | Description |

|---|---|

| Column | C8 or C18 (e.g., Kromasil C8, 150x4.6 mm, 3.5 µm) ijpsonline.com |

| Mobile Phase A | Aqueous buffer (e.g., 0.1% orthophosphoric acid, phosphate (B84403) buffer, or ammonium (B1175870) acetate) ijpsonline.combiomedres.us |

| Mobile Phase B | Organic solvent (e.g., Acetonitrile (B52724) or Methanol) biomedres.us |

| Elution Mode | Gradient elution is typically used to resolve all impurities effectively. ijpsonline.com |

| Flow Rate | ~1.0 mL/min |

| Detection | UV detector at a wavelength between 220 nm and 260 nm. ijpsdronline.combiomedres.us |

| Column Temperature | Controlled, often around 25-40 °C. |

Under these conditions, this compound would have a distinct retention time, allowing for its separation from Irbesartan and other known impurities. The method is validated for parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure it is suitable for its intended purpose of quality control. ijpsdronline.comijpsonline.com

Metabolic Pathways and Biotransformation Studies of Irbesartan Leading to Demethyl Irbesartan

Oxidative Metabolism of Irbesartan (B333) via Cytochrome P450 Enzymes

The oxidative metabolism of irbesartan is predominantly mediated by the cytochrome P450 (CYP) enzyme system, with CYP2C9 identified as the principal isoenzyme responsible for its biotransformation. researchgate.netutsouthwestern.edu In vitro studies utilizing human liver microsomes have demonstrated that the oxidation of irbesartan is a critical step in its metabolism, leading to the formation of several metabolites, including the precursor to Demethyl Irbesartan. researchgate.net

The primary oxidative reaction involves the hydroxylation of the butyl side chain of the irbesartan molecule. This initial hydroxylation can occur at the ω-1 position, forming a monohydroxylated metabolite. nih.gov Subsequent oxidation of this terminal methyl group of the butyl side chain results in the formation of a carboxylic acid metabolite, which is known as this compound. nih.gov

Other Biotransformation Pathways of Irbesartan and Related Compounds

Besides the direct oxidative pathway leading to this compound, irbesartan undergoes other biotransformation reactions. One significant pathway is glucuronidation, where a glucuronic acid moiety is conjugated to the irbesartan molecule. nih.govnih.gov This process generally increases the water solubility of the compound, facilitating its excretion.

Following oral administration of radiolabeled irbesartan in humans, a significant portion of the radioactivity is recovered in feces, with the primary metabolites being monohydroxylated derivatives and the carboxylic acid metabolite (this compound). nih.gov In urine, the predominant metabolite is the ω-1 hydroxylated product, alongside irbesartan and its glucuronide conjugate. nih.gov

Enzymatic Kinetics and Isotope Studies Related to Demethylation

| Kinetic Parameter | Value |

|---|---|

| Km (Michaelis constant) | 54 ± 6.5 µM |

| Vmax (Maximum reaction velocity) | 0.62 ± 0.18 nmol/min/mg |

These values represent the composite kinetics of all CYP2C9-mediated oxidative reactions of irbesartan, including the formation of this compound and other hydroxylated metabolites. researchgate.net The Michaelis-Menten kinetics observed suggest a saturable enzymatic process consistent with CYP-mediated metabolism. researchgate.net

Information regarding specific isotope labeling studies to elucidate the precise mechanism of the demethylation of the butyl side chain of irbesartan is limited in the reviewed scientific literature. However, studies using [14C]irbesartan have been crucial in identifying and quantifying the metabolites, including this compound, in human urine and feces, thereby confirming its formation in vivo. nih.gov

In Vitro Biotransformation Models and Metabolic Fate

The study of irbesartan's metabolism, including the formation of this compound, has been significantly advanced through the use of various in vitro models. Human liver microsomes have been a cornerstone in this research, providing a rich source of CYP enzymes, particularly CYP2C9, to investigate the oxidative pathways. researchgate.net These preparations allow for the characterization of enzymatic kinetics and the identification of the specific P450 isoforms involved in the biotransformation. researchgate.net

In addition to microsomes, recombinant human CYP enzymes expressed in cellular systems have been employed to unequivocally establish the role of specific isoforms, such as CYP2C9, in the oxidation of irbesartan. researchgate.net These models offer a controlled environment to study the catalytic activity of a single enzyme without the interference of other metabolic pathways.

The metabolic fate of irbesartan in these in vitro systems shows that it is converted into a number of oxidative metabolites. The formation of this compound, the carboxylic acid metabolite, is a notable outcome of this in vitro biotransformation. nih.gov Studies have shown that after incubation of irbesartan with human liver microsomes in the presence of NADPH, several hydroxylated metabolites are formed. researchgate.net Further oxidation of the terminal methyl group of the butyl side chain leads to this compound. The identified metabolites in vitro are consistent with those found in human plasma, urine, and feces, validating the use of these models to predict the metabolic pathways in humans. nih.govnih.gov

Analytical Methodologies for Detection and Quantification of Demethyl Irbesartan

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are the cornerstone techniques for the analysis of Irbesartan (B333) and its related impurities. These methods offer high resolution, sensitivity, and specificity, making them ideal for separating structurally similar compounds like Demethyl Irbesartan from the main drug substance.

The development of a stability-indicating HPLC or UPLC method is critical for the effective profiling of impurities such as this compound. The goal is to create a method that can separate all potential process-related impurities and degradation products from the active pharmaceutical ingredient.

Method development typically involves the screening of various stationary phases (columns), mobile phase compositions, and detector wavelengths. For Irbesartan and its impurities, reversed-phase columns like C18 and C8 are commonly employed.

A typical HPLC method for Irbesartan impurity profiling might utilize a gradient elution to ensure the separation of all components. For instance, a mobile phase could consist of a mixture of an acidic buffer (e.g., phosphate (B84403) or ammonium (B1175870) acetate (B1210297) buffer) and an organic solvent like acetonitrile (B52724) or methanol (B129727). The gradient would involve changing the proportion of the organic solvent over time to elute impurities with different polarities.

The optimization of chromatographic conditions is crucial for achieving good resolution between peaks. Parameters such as the pH of the mobile phase, column temperature, and flow rate are carefully adjusted. For example, a method for Irbesartan and its related substances might use a Kromasil C8 column with a gradient of 0.1% v/v ortho-phosphoric acid and acetonitrile. Another method might use a Cosmosil C18 column with a mobile phase of methanol and water (pH 2.8) at a flow rate of 1.0 mL/min, with detection at 209 nm.

The following table summarizes typical chromatographic conditions used for the analysis of Irbesartan and its impurities, which would be applicable for the detection of this compound.

| Parameter | Condition 1 | Condition 2 |

| Column | Kromasil C8 (150x4.6 mm, 3.5 µm) | Cosmosil C18 (250x4.6mm, 5µm) |

| Mobile Phase A | 0.1% v/v ortho-phosphoric acid | Water (pH 2.8) |

| Mobile Phase B | Acetonitrile | Methanol |

| Elution | Gradient | Isocratic (80:20 v/v Methanol:Water) |

| Flow Rate | Not Specified | 1.0 mL/min |

| Detection | Not Specified | 209 nm |

| Run Time | < 15 minutes | Not specified |

This table presents example chromatographic conditions for the analysis of Irbesartan and its related impurities.

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical parameters that define the sensitivity of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.

For impurity profiling, it is essential that the analytical method is sensitive enough to detect and quantify impurities at very low levels, often in the range of parts per million (ppm) relative to the main component. The determination of LOD and LOQ is typically performed by analyzing a series of diluted solutions of the impurity standard and is often calculated based on the signal-to-noise ratio (S/N) of the chromatographic peak, where an S/N of 3:1 is common for LOD and 10:1 for LOQ.

While specific LOD and LOQ values for this compound are not detailed in the provided search results, representative values for Irbesartan and its other impurities from various HPLC methods are presented in the table below. These values illustrate the sensitivity that can be achieved with optimized methods.

| Analyte | LOD | LOQ | Method |

| Irbesartan | 0.074 µg/mL | 0.24 µg/mL | RP-HPLC |

| Irbesartan | 10 ng | 30 ng | RP-HPLC |

| Irbesartan | 0.03 µg/mL | 0.10 µg/mL | HPLC |

| Irbesartan Related Impurities | < 0.004% (0.019 µg/mL) | Not specified | RRLC |

This table shows examples of LOD and LOQ values for Irbesartan and its related impurities from various HPLC methods.

Method validation is a regulatory requirement to ensure that an analytical method is suitable for its intended purpose. The validation of an HPLC/UPLC method for impurity profiling of Irbesartan, and thus for this compound, would include the following parameters as per ICH guidelines:

Specificity : This ensures that the method can accurately measure the analyte of interest without interference from other components such as other impurities, degradation products, or excipients. This is often demonstrated through forced degradation studies, where the drug substance is exposed to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products. The method must be able to separate the main peak from all these additional peaks.

Linearity : This is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. For an impurity like this compound, linearity would be assessed by preparing a series of solutions of the impurity standard at different concentrations and plotting the peak area against the concentration. A correlation coefficient (r²) close to 1 indicates good linearity. For Irbesartan impurities, linearity is often established over a range from the LOQ to about 150% of the expected impurity level.

Accuracy : This refers to the closeness of the measured value to the true value. It is typically determined by spiking a sample with a known amount of the impurity standard at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit) and calculating the percentage recovery. Recoveries are expected to be within a predefined acceptance range. For Irbesartan, recovery values are often in the range of 98-102%.

Precision : This is a measure of the repeatability of the method. It is assessed at different levels:

Repeatability (Intra-day precision) : The precision of the method when performed by the same analyst on the same day with the same equipment.

Intermediate Precision (Inter-day precision) : The precision of the method when performed by different analysts, on different days, or with different equipment. Precision is expressed as the relative standard deviation (%RSD) of a series of measurements. For impurity analysis, the %RSD is typically required to be less than a certain value (e.g., 5% or 10% depending on the concentration).

Robustness : This is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, such as mobile phase composition, pH, flow rate, and column temperature. This provides an indication of the method's reliability during normal usage.

Ruggedness : This is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, analysts, and instruments.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and LC-NMR for Impurity Identification

While HPLC with UV detection is excellent for quantification, it does not provide structural information about unknown impurities. For the identification and structural elucidation of impurities like this compound, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are invaluable.

LC-MS/MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. After the impurities are separated on the LC column, they are introduced into the mass spectrometer, which provides information about their molecular weight and fragmentation patterns. This data is crucial for proposing a chemical structure for an unknown impurity. High-resolution mass spectrometry (HRMS) can provide the elemental composition of the impurity, further aiding in its identification.

In cases of complex structures or for unambiguous confirmation, Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy can be employed. LC-NMR allows for the acquisition of NMR spectra of impurities after they have been separated by LC. This provides detailed structural information that can confirm the identity of an impurity like this compound.

Spectrophotometric Approaches for Related Substances

UV-Visible spectrophotometry is a simpler and more cost-effective technique compared to chromatography. While it lacks the separation power of HPLC, it can be used for the quantification of Irbesartan in bulk and pharmaceutical dosage forms. In the context of related substances, spectrophotometric methods are generally not suitable for impurity profiling because they cannot separate individual impurities from the main drug substance or from each other. However, they can be used to determine the total amount of impurities if the impurities have a significantly different UV absorption spectrum from the parent drug. For specific, known impurities like this compound, if it can be isolated or if a specific chromogenic reaction can be developed, spectrophotometry could potentially be used for its quantification. For example, some methods for Irbesartan involve reaction with reagents like MBTH to produce a colored product that can be measured spectrophotometrically.

Application of Reference Standards and Certified Reference Materials for this compound

The accuracy and reliability of analytical methodologies for the detection and quantification of this compound, a known impurity of Irbesartan, are fundamentally reliant on the use of high-quality reference standards and Certified Reference Materials (CRMs). veeprho.com These standards are indispensable tools in pharmaceutical quality control and analytical development, ensuring that methods are precise, accurate, and fit for their intended purpose. ijpsm.com

Reference standards for this compound serve as the primary calibrators in quantitative analyses. japer.in They are highly characterized materials that provide a benchmark against which unknown sample concentrations can be determined. veeprho.com For instance, in High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods, a stock solution of the this compound reference standard is prepared and then serially diluted to create a series of calibration standards with known concentrations. jocpr.compharmacophorejournal.com When these standards are analyzed, a calibration curve is generated by plotting the instrumental response (e.g., peak area) against the concentration of the analyte. This curve is then used to calculate the concentration of this compound in test samples, such as bulk drug substances or finished pharmaceutical products. pharmacophorejournal.com

The process of method validation, a regulatory requirement, is critically dependent on these reference materials. ijpsm.comjaper.in Key validation parameters are established using the reference standard:

Linearity: The ability of the analytical method to elicit results that are directly proportional to the concentration of the analyte is confirmed by analyzing the calibration standards across a specified range. pharmacophorejournal.com

Accuracy: Accuracy is often determined through recovery studies, where a known amount of the this compound reference standard is added to a sample matrix. The percentage of the standard that is detected by the method indicates the accuracy of the analysis. nih.gov

Precision: The precision of a method, which includes repeatability and intermediate precision, is assessed by performing multiple analyses of a homogenous sample spiked with the reference standard to ensure consistent results.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD, the lowest amount of an analyte that can be detected, and the LOQ, the lowest amount that can be quantitatively determined with suitable precision and accuracy, are established using solutions prepared from the reference standard. pharmacophorejournal.com

Certified Reference Materials (CRMs) offer an even higher level of assurance. These are produced and certified in accordance with international standards such as ISO 17034 and ISO/IEC 17025, providing traceability and a statement of uncertainty. sigmaaldrich.com The use of a this compound CRM ensures that the measurements are traceable to a recognized standard, which is crucial for regulatory submissions and for ensuring consistency across different laboratories and manufacturing sites.

In practice, pharmacopoeias like the United States Pharmacopeia (USP) provide well-characterized reference standards for active pharmaceutical ingredients (APIs) and their related compounds. merckmillipore.com The availability of a this compound impurity standard allows pharmaceutical manufacturers to comply with the rigorous purity requirements set by regulatory bodies. veeprho.com

Interactive Data Tables

Table 1: Example of this compound Reference Material This table is based on data available for this compound impurity reference standards.

| Parameter | Details |

| Compound Name | This compound |

| Synonym | 2-Propyl-3-[[2′-(2H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one |

| CAS Number | 158778-58-6 |

| Application | Used as a reference standard in analytical methods for impurity profiling and quantification in Irbesartan. |

| Regulatory Compliance | Characterized to meet requirements of major pharmacopoeias (USP, EP, BP) for use in ANDA/NDA filings. |

Table 2: Illustrative Data for HPLC Calibration Curve using this compound Reference Standard This table presents hypothetical data to illustrate the principle of establishing linearity in an analytical method.

| Concentration (µg/mL) | Peak Area (Arbitrary Units) |

| 0.1 | 5,250 |

| 0.5 | 26,100 |

| 1.0 | 51,900 |

| 2.5 | 130,500 |

| 5.0 | 262,000 |

| Correlation Coefficient (r²) | >0.999 |

Preclinical Pharmacological and Toxicological Investigations of Demethyl Irbesartan

In Vitro Evaluation of Biological Activity

The in vitro activity of Demethyl Irbesartan (B333) has been evaluated to understand its potential contribution to the pharmacological and toxicological profile of the parent compound, Irbesartan.

Enzyme Inhibition Studies (e.g., Cytochrome P450 enzymes)

The metabolic pathway of Irbesartan is primarily mediated by the cytochrome P450 (CYP) system, with a significant role for the CYP2C9 isoenzyme. europa.eunih.govfda.govnih.gov In vitro studies have shown that Irbesartan itself is a competitive inhibitor of CYP2C9. nih.gov While specific inhibitory data for Demethyl Irbesartan is not extensively detailed in the provided results, the focus remains on the parent compound's interaction with CYP enzymes.

Irbesartan's metabolism is primarily through oxidation by CYP2C9, leading to the formation of several metabolites, including this compound. nih.gov Studies on Irbesartan show it has a weak inhibitory effect on other CYP isoenzymes like CYP1A2 and CYP3A4, with IC50 values ranging from 200 to 500 μM. nih.gov It does not significantly inhibit CYP2A6, CYP2D6, or CYP2E1. nih.gov The potential for drug-drug interactions is considered low, with the most notable interaction being with CYP2C9. nih.gov

Table 1: In Vitro Inhibition of Human Cytochrome P450 Enzymes by Irbesartan

| CYP Isoenzyme | Inhibitory Activity | Ki or IC50 Value (μM) | Reference |

|---|---|---|---|

| CYP2C9 | Competitive Inhibition | 24.5 - 317 | nih.govnih.gov |

| CYP1A2 | Weak Inhibition | 200 - 500 | nih.gov |

| CYP3A4 | Weak Inhibition | 200 - 500 | nih.gov |

| CYP2A6 | No Significant Inhibition | - | nih.gov |

| CYP2D6 | No Significant Inhibition | - | nih.gov |

| CYP2E1 | No Significant Inhibition | - | nih.gov |

Receptor Binding and Activation Studies in Cell-Free or Cell-Based Systems

Irbesartan functions as a noncompetitive antagonist of the angiotensin II type 1 (AT1) receptor. It exhibits a high affinity for the AT1 receptor, which is significantly greater than its affinity for the AT2 receptor. nih.gov Specifically, Irbesartan and its active metabolite show an affinity for the AT1 receptor that is 8500 times greater than for the AT2 receptor. drugbank.com In radioligand binding assays, Irbesartan displaced [125I]angiotensin II with a Ki of 4.05 nM. nih.gov

Table 2: Receptor Binding Affinity of Irbesartan

| Receptor | Binding Affinity (Ki) | Cell System | Reference |

|---|---|---|---|

| Angiotensin AT1 Receptor | 4.05 nM | WB-Fischer 344 rat liver epithelial cells | nih.gov |

Cellular Pathway Modulation in In Vitro Models (e.g., AP-1, NF-κB, MAPK signaling)

Research has shown that Irbesartan can modulate cellular signaling pathways involved in inflammation. In human T-lymphocytes, Irbesartan was found to inhibit the DNA-binding activity of activator protein-1 (AP-1) in a dose-dependent manner. nih.gov This effect was observed at concentrations that are physiologically relevant in humans. nih.gov In contrast, Irbesartan had a lesser effect on the activation of nuclear factor-kappa B (NF-κB). nih.gov This suggests a specific modulatory role of Irbesartan on the AP-1 signaling pathway, which is involved in cellular processes like proliferation and apoptosis. nih.govresearchgate.net Other studies have indicated that Angiotensin II can stimulate the expression of VCAM-1 via NF-κB activation, an effect that is inhibited by Irbesartan. ahajournals.org

In Vivo Preclinical Pharmacokinetics in Non-Human Animal Models

Preclinical studies in various animal models have been conducted to characterize the pharmacokinetic profile of Irbesartan and its metabolites.

Absorption, Distribution, Metabolism (Non-Human), and Excretion (ADME) Considerations

In animal models such as rats and macaques, Irbesartan is characterized by rapid oral absorption, a large volume of distribution, low plasma clearance, and a long terminal half-life. nih.govcapes.gov.br The drug is highly bound to plasma proteins in these species. nih.gov Distribution studies in rats, mice, and rabbits have shown that Irbesartan is rapidly distributed to most organs and tissues. nih.gov

Metabolism of Irbesartan in animals occurs mainly through glucuronidation and oxidation, resulting in numerous metabolites. nih.gov The primary routes of elimination for Irbesartan and its metabolites are through both biliary and renal pathways, with the majority of a dose being recovered in the feces. europa.eunih.gov Enterohepatic circulation has been demonstrated in rats and macaques. nih.gov Studies in lactating rats show that Irbesartan is excreted in milk. openaccessjournals.comfda.gov

Comparative Pharmacokinetic Analysis with Irbesartan in Animal Models

Following administration, Irbesartan is the main circulating compound in rats, rabbits, and macaques. nih.gov The pharmacokinetic parameters of Irbesartan have been studied in dogs, where the drug's plasma concentration was found to be dose-dependent. researchgate.netpan.plnih.gov In renal hypertensive dogs, the pharmacokinetic profiles of Irbesartan were found to conform to a two-compartment open model. nih.gov A study in Beagle dogs showed that the time to reach maximum plasma concentration (Tmax) was approximately 4 hours. pan.pl The oral bioavailability of Irbesartan in macaques is notably higher than in rats. nih.govcapes.gov.br

Table 3: Comparative Pharmacokinetic Parameters of Irbesartan in Animal Models

| Species | Bioavailability | Protein Binding | Key Metabolic Pathways | Primary Excretion Route | Reference |

|---|---|---|---|---|---|

| Rat | Lower than macaque | High | Glucuronidation, Oxidation | Feces | nih.govcapes.gov.br |

| Macaque | Higher than rat | High | Glucuronidation, Oxidation | Feces | nih.govcapes.gov.br |

| Dog | - | - | Cytochrome P450 | - | researchgate.net |

| Mouse | - | Lower | Glucuronidation, Oxidation | Feces | nih.gov |

| Rabbit | - | Lower | Glucuronidation, Oxidation | Feces | nih.gov |

Role in Pharmaceutical Quality Control and Drug Development Research

Impurity Profiling and Control Strategies in Irbesartan (B333) Manufacturing

Demethyl Irbesartan is recognized as a process-related impurity in the synthesis of Irbesartan. synthinkchemicals.comontosight.ai Its presence in the final drug substance is a critical quality attribute that must be monitored and controlled to ensure the safety and efficacy of the medication. The International Conference on Harmonisation (ICH) provides guidelines for controlling impurity levels in pharmaceutical products, and this compound falls under this regulatory scrutiny. synthinkchemicals.compharma-industry-review.com

Control strategies for this compound involve robust analytical methods to detect and quantify its presence in batches of Irbesartan. veeprho.com Manufacturing processes are optimized to minimize the formation of this and other impurities. google.com This includes careful selection of reagents, solvents, and reaction conditions. google.com For instance, the synthesis of the tetrazole moiety in Irbesartan can lead to the formation of impurities if not properly controlled. google.com High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are commonly employed techniques for impurity profiling. ijpsonline.comijpsdronline.com

The table below summarizes key information regarding this compound as a manufacturing impurity.

| Attribute | Description | Source |

| Impurity Name | This compound; Irbesartan Propyl Analog | synthinkchemicals.com |

| CAS Number | 158778-58-6 | veeprho.com |

| Classification | Process-related impurity | synthinkchemicals.comijpsonline.com |

| Regulatory Guideline | International Conference on Harmonisation (ICH) | synthinkchemicals.compharma-industry-review.com |

| Control Method | Analytical testing (HPLC, UPLC), process optimization | google.comijpsonline.comijpsdronline.com |

Stability Studies and Degradation Pathways Involving this compound

Stability studies are crucial to understand how the quality of a drug substance, such as Irbesartan, changes over time under the influence of various environmental factors. These studies help in determining the shelf-life and storage conditions for the drug product. Forced degradation studies, which involve subjecting the drug to stress conditions like acid and base hydrolysis, oxidation, heat, and light, are performed to identify potential degradation products. akjournals.comhumanjournals.comwjpps.com

While specific degradation pathways leading directly to the formation of this compound from Irbesartan under stress conditions are not extensively detailed in the provided search results, the general principles of degradation studies on Irbesartan are well-documented. Irbesartan has been shown to degrade under hydrolytic (acidic and basic) and photoacidic conditions. nih.govresearchgate.net These degradation studies lead to the formation of various other degradation products. nih.govnih.gov The identification and characterization of these degradants are essential for ensuring the safety and quality of the final drug product. tsijournals.commonash.edu

| Stress Condition | Degradation of Irbesartan Observed | Identified Degradation Products (General) |

| Acidic Hydrolysis | Yes | Degradation products formed akjournals.comnih.govresearchgate.net |

| Alkaline Hydrolysis | Yes | Degradation products formed akjournals.comnih.govnih.gov |

| Oxidative Stress | No significant degradation akjournals.comwjpps.com | - |

| Thermal Stress | No significant degradation akjournals.com | - |

| Photolytic Stress | Stable in some studies akjournals.com, degradation in others nih.gov | Degradation products formed under photoacidic conditions nih.gov |

Method Validation in Pharmaceutical Analysis

The accurate quantification of this compound as an impurity relies on validated analytical methods. veeprho.comaquigenbio.com Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. For impurity analysis, this includes establishing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). ijpsdronline.comnih.gov

Several high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) methods have been developed and validated for the simultaneous determination of Irbesartan and its impurities, including process-related impurities. ijpsonline.comnih.govbiomedres.us These methods are crucial for routine quality control in the manufacturing of Irbesartan. veeprho.comaquigenbio.com

The table below presents typical validation parameters for analytical methods used to quantify impurities like this compound.

| Validation Parameter | Description |

| Specificity | The ability to assess the analyte unequivocally in the presence of other components. ijpsonline.com |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. ijpsonline.com |

| Accuracy | The closeness of the test results to the true value. ijpsonline.com |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. ijpsonline.com |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. ijpsonline.com |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. ijpsonline.com |

Regulatory Perspectives on Metabolites and Impurities

Regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent requirements for the control of impurities in drug substances and products. europa.eufda.gov The ICH guidelines, specifically Q3A for impurities in new drug substances and Q3B for impurities in new drug products, provide a framework for identifying, qualifying, and controlling impurities. nih.gov

An impurity is generally considered qualified if its levels are within the limits of an official monograph or if it has been adequately studied in toxicology assessments. tga.gov.au Interestingly, an impurity that is also a significant metabolite in animal or human studies is often considered qualified, as its safety profile has been inherently assessed during preclinical and clinical development. nih.govtga.gov.au

The regulatory threshold for the identification and qualification of impurities is based on the maximum daily dose of the drug. For impurities with potential genotoxicity, much lower limits are enforced. europa.eu Recent concerns over nitrosamine (B1359907) impurities in "sartan" medications, including Irbesartan, have led to increased regulatory scrutiny and the development of highly sensitive analytical methods for their detection. waters.comnih.gov While this compound is a process-related impurity and not a nitrosamine, this highlights the evolving and rigorous nature of regulatory expectations regarding drug purity.

Advanced Research Perspectives and Future Directions

Development of Novel Analytical Technologies for Trace Analysis

The accurate detection and quantification of Demethyl Irbesartan (B333), particularly at trace levels, are crucial for ensuring the quality and safety of Irbesartan drug products. ontosight.aitapi.com Regulatory bodies like the International Council for Harmonisation (ICH) have stringent guidelines for impurity profiling in pharmaceuticals. tsijournals.com

Current and Emerging Analytical Techniques:

High-Performance Liquid Chromatography (HPLC): HPLC, especially when coupled with UV or photodiode array (PDA) detectors, is a cornerstone for monitoring Irbesartan and its impurities. tsijournals.comijpsdronline.com Isocratic and gradient reverse-phase HPLC methods have been developed to separate Demethyl Irbesartan from the parent compound and other related substances. ijpsdronline.comscilit.com

Liquid Chromatography-Mass Spectrometry (LC-MS): For enhanced sensitivity and structural confirmation, LC coupled with mass spectrometry is invaluable. Techniques like LC-MS/TOF (Time-of-Flight) and MSn have been employed to identify and characterize degradation products of Irbesartan, including its demethylated form. tsijournals.com The use of high-resolution mass spectrometry (HRMS) provides a new dimension in sensitivity, resolution, and mass accuracy, which is often challenging to achieve with HPLC alone. tsijournals.com

Ion Chromatography (IC): While primarily used for determining inorganic impurities like azide (B81097), advanced IC methods with inline matrix elimination can achieve precise detection of trace-level impurities in pharmaceutical formulations, demonstrating the potential for broader applications in impurity analysis. news-medical.net

Future research in this area will likely focus on developing even more sensitive and high-throughput analytical methods. The goal is to achieve lower limits of detection (LOD) and quantification (LOQ), which are critical for assessing genotoxic potential and ensuring compliance with evolving regulatory standards. ijpsdronline.comscirp.org The development of generic, rapid, and sensitive workflows for identifying a wide range of impurities in a single analytical run remains a key objective. tsijournals.com

Advanced Computational Chemistry and Molecular Dynamics Simulations of this compound

Computational chemistry and molecular dynamics simulations offer powerful tools to investigate the structural and electronic properties of this compound. These in-silico approaches can provide insights that are difficult to obtain through experimental methods alone.

Key Research Areas:

Quantum Chemical Studies: Density Functional Theory (DFT) is a widely used method to study the molecular structure, vibrational frequencies, and NMR spectra of Irbesartan and its derivatives. researchgate.netnih.gov Such studies can help in understanding the electronic structure of the tetrazole moiety, which is a critical component of the molecule. rsc.org

Molecular Docking and Dynamics: These simulations can predict the binding affinity and interaction of this compound with its biological targets, such as the angiotensin II type 1 (AT1) receptor. By comparing the binding modes of Irbesartan and this compound, researchers can elucidate the impact of demethylation on pharmacological activity.

Conformational Analysis: Computational methods can be used to explore the conformational landscape of this compound, identifying the most stable geometries and their relative energies. researchgate.net

Future computational work will likely involve more complex models that can accurately predict the behavior of this compound in biological systems. This includes simulating its interactions with cell membranes and metabolic enzymes to better understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Exploration of Undiscovered Preclinical Biological Activities

While this compound is generally considered to be pharmacologically less active than the parent compound, a comprehensive evaluation of its preclinical biological activities is warranted. researchgate.net

Potential Areas of Investigation:

Receptor Binding Affinity: Although Irbesartan has a much greater affinity for the AT1 receptor than the AT2 receptor, the binding affinity of this compound for these and other receptors should be systematically evaluated. fda.gov

In Vitro and In Vivo Models: Preclinical studies using various cell lines and animal models can help to determine if this compound possesses any unforeseen biological effects, either beneficial or adverse. pom.go.idcaymanchem.com For instance, studies on human mesangial cell lines could explore potential effects on renal cells. nih.gov

Off-Target Effects: It is important to investigate whether this compound interacts with other biological targets beyond the renin-angiotensin system.

Future preclinical research should aim to create a detailed pharmacological profile of this compound. This knowledge is crucial for a complete understanding of the safety and efficacy of Irbesartan therapy.

Application in Impurity Reference Standard Development and Characterization

This compound serves as a critical reference standard for the pharmaceutical industry. ontosight.aisynthinkchemicals.com These standards are essential for the accurate identification and quantification of impurities in active pharmaceutical ingredients (APIs) and finished drug products. axios-research.comsynzeal.com

Role in Quality Control:

Method Development and Validation: Reference standards of this compound are used to develop and validate analytical methods, such as HPLC and LC-MS, for impurity profiling. veeprho.comaquigenbio.com

Quality Control (QC): Pharmaceutical manufacturers use these standards for routine quality control testing to ensure that the levels of this compound in their products are within acceptable limits. axios-research.comveeprho.com

Stability Studies: These standards are also employed in stability studies to monitor the degradation of Irbesartan over time and under various storage conditions. axios-research.com

The synthesis and thorough characterization of high-purity this compound reference standards are vital for the pharmaceutical industry. synzeal.comveeprho.com This includes comprehensive analysis using techniques like NMR, MS, and IR spectroscopy to confirm its structure and purity. ijpsdronline.comresearchgate.net

Q & A

Basic Research Questions

Q. How can Demethyl Irbesartan be identified and characterized in pharmaceutical formulations?

- Methodological Answer : this compound, a metabolite/impurity of Irbesartan, can be identified using high-performance liquid chromatography (HPLC) with optimized parameters. For instance, a chemometric protocol using a factorial design (e.g., varying methanol content, pH, and column temperature) improves resolution and peak symmetry . Validation includes comparing retention factors and symmetry metrics against reference standards, as outlined in impurity profiling studies .

Q. What are the known pharmacokinetic properties of this compound compared to Irbesartan?

- Methodological Answer : While Irbesartan’s pharmacokinetics (e.g., CYP2C9-dependent metabolism, ~20% renal excretion) are well-documented , data on this compound are limited. Researchers should adapt physiologically based pharmacokinetic (PBPK) models, initially developed for Irbesartan, by adjusting parameters like volume of distribution and clearance rates. Comparative studies in CYP2C9 genotypes (*1/*3, *1/*13) may reveal metabolic differences .

Q. What analytical challenges exist in quantifying this compound in biological matrices?

- Methodological Answer : Key challenges include low metabolite concentrations and matrix interference. Solutions involve:

- Sample Preparation : Solid-phase extraction to isolate this compound from plasma/urine.

- Detection : LC-MS/MS with multiple reaction monitoring (MRM) for sensitivity.

- Validation : Assessing recovery rates (≥80%) and precision (CV <15%) per ICH guidelines .

Advanced Research Questions

Q. How can PBPK models be adapted to study this compound’s distribution and clearance?

- Methodological Answer : Modify existing Irbesartan PBPK models (e.g., PK-Sim®) by incorporating this compound’s physicochemical properties (e.g., logP, protein binding). Validate using in vivo data from preclinical studies, focusing on tissue-specific distribution (e.g., renal vs. hepatic clearance). Sensitivity analysis can identify critical parameters (e.g., CYP2C9 activity) .

Q. What molecular mechanisms underlie this compound’s pharmacological activity in disease models?

- Methodological Answer : Investigate angiotensin II receptor blockade efficacy using in vitro assays (e.g., AT1 receptor binding affinity). Compare this compound’s renoprotective effects (e.g., albuminuria reduction) to Irbesartan in hypertensive diabetic models, controlling for blood pressure changes . For cognitive impairment, assess oxidative stress markers (SOD, MDA) and cAMP/CREB signaling in SHR rats .

Q. How do discrepancies in Irbesartan’s therapeutic outcomes inform metabolite research?

- Methodological Answer : While Irbesartan failed in heart failure with preserved ejection fraction (HR 0.95, P=0.35) , it showed renal benefits in diabetic nephropathy (HR 0.30, P<0.001) . Researchers should analyze whether this compound contributes to tissue-specific efficacy via differential receptor binding or metabolite stability. Use knockout models to isolate metabolite effects.

Q. What strategies mitigate genotoxic risks from this compound as a process-related impurity?

- Methodological Answer : Employ genotoxicity assessment tools (e.g., CASE Ultra) to classify impurities per ICH M7 guidelines. For this compound oxime derivatives (potential nitrosamine analogs), conduct Ames tests and in silico QSAR modeling. Implement strict reaction condition controls (e.g., nitrous acid exposure limits) during synthesis .

Data Gaps and Future Directions

- Ecological Impact : No data exist on this compound’s environmental persistence or toxicity . Prioritize biodegradation studies using OECD 301/302 protocols.

- Clinical Pharmacokinetics : Human data on this compound’s half-life and drug-drug interactions are lacking. Phase I trials with stable isotope labeling (e.g., this compound-d5) could address this .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。